Ethyl 2-aminopent-4-ynoate
Overview
Description
Ethyl 2-aminopent-4-ynoate is an organic compound with the molecular formula C7H11NO2 It is a derivative of pentynoic acid and features an amino group at the second carbon and an ethyl ester at the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-aminopent-4-ynoate can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines . This method typically requires a large excess of ammonia to ensure the formation of primary amines. The reaction conditions often involve heating the reactants to facilitate the substitution process.
Industrial Production Methods: In industrial settings, the production of ethyl 2-amino-4-pentynoate may involve more advanced techniques such as catalytic hydrogenation or the use of phase transfer catalysts to enhance reaction efficiency and yield . These methods are designed to optimize the production process while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-aminopent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, forming imine derivatives or other substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Acid catalysts such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) are frequently employed.
Major Products Formed:
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Imines and other substituted amines.
Scientific Research Applications
Ethyl 2-aminopent-4-ynoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-pentynoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological pathways and exert its effects .
Comparison with Similar Compounds
Ethyl 2-pentynoate: Similar in structure but lacks the amino group, resulting in different chemical properties and reactivity.
Ethyl 2-amino-4-pentenoate: Contains a double bond instead of a triple bond, leading to variations in its chemical behavior and applications.
Uniqueness: Ethyl 2-aminopent-4-ynoate is unique due to its combination of an amino group and a triple bond, which provides it with distinct reactivity and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
ethyl 2-aminopent-4-ynoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-5-6(8)7(9)10-4-2/h1,6H,4-5,8H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXHMSSQTZYIIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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